molecular formula C21H26ClN3O3 B1682384 Tiracizine hydrochloride CAS No. 78816-67-8

Tiracizine hydrochloride

Cat. No.: B1682384
CAS No.: 78816-67-8
M. Wt: 403.9 g/mol
InChI Key: XJWABFCDXKZWPV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Bonnecor (3-carbethoxyamino-5-(dimethylaminoacetyl)dibenzazepine hydrochloride) is a dibenzazepine derivative with antiarrhythmic properties. Its molecular formula is C₃₂H₅₂N₅O₂·CH₄O₃S·H₂O, and it functions as a lipid peroxidation inhibitor (U-74006) . Structurally, it combines a dibenzazepine backbone with acetyl and carbethoxyamino substituents, enabling dual Class I (sodium channel blockade) and Class IV (calcium channel blockade) antiarrhythmic activity .

Pharmacokinetics
Bonnecor is metabolized extensively, with primary excretion via urine (75%) and bile (25%) in rats . Oral bioavailability is reduced due to rapid conversion into metabolite M-I, which has lower antiarrhythmic potency . Key metabolites, including G 491 and ABD 19-200, exhibit 2–14 times weaker activity than the parent compound but lower toxicity .

Therapeutic Applications Clinically, Bonnecor is effective in suppressing ventricular extrasystoles (Lown III-IV), reducing episodes by ≥75% in 23–33% of patients . It also demonstrates efficacy in Wolff-Parkinson-White (WPW) syndrome, resolving delta-wave arrhythmias in 90% of cases . However, it is less effective in nodal tachycardias compared to other antiarrhythmics .

Properties

IUPAC Name

ethyl N-[11-[2-(dimethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3.ClH/c1-4-27-21(26)22-17-12-11-16-10-9-15-7-5-6-8-18(15)24(19(16)13-17)20(25)14-23(2)3;/h5-8,11-13H,4,9-10,14H2,1-3H3,(H,22,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWABFCDXKZWPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CN(C)C)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501000064
Record name Ethyl hydrogen [5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbonimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

57.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643600
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

78816-67-8
Record name Carbamic acid, N-[5-[2-(dimethylamino)acetyl]-10,11-dihydro-5H-dibenz[b,f]azepin-3-yl]-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78816-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiracizine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078816678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl hydrogen [5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbonimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIRACIZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB5HGM31RA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tiracizine hydrochloride involves several steps, starting with the formation of the dibenzazepine core. This is typically achieved through a series of cyclization reactions. The final product is obtained by introducing the dimethylamino group and the carbamate moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions and efficient purification techniques to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tiracizine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Tiracizine hydrochloride has several scientific research applications, including:

Mechanism of Action

Tiracizine hydrochloride exerts its effects by blocking sodium channels in cardiac cells, which helps to stabilize the cardiac membrane and prevent abnormal electrical activity. This action reduces the occurrence of arrhythmias and helps to maintain a regular heart rhythm .

Comparison with Similar Compounds

Efficacy in Arrhythmia Subtypes

Table 1: Comparative Efficacy in Arrhythmia Management

Arrhythmia Type Bonnecor Efficacy Ethacizine Efficacy Verapamil Efficacy
Ventricular Extrasystoles 80.4% 84.6% No significant reduction
WPW Syndrome 90% 44–56% N/A
Nodal Tachycardia Low efficacy Moderate efficacy High efficacy
  • Ethacizine: A phenothiazine derivative, ethacizine matches Bonnecor in ventricular arrhythmia suppression (84.6%) but underperforms in WPW syndrome . Both drugs suppress cardiac conductivity, but ethacizine has a higher risk of hemodynamic side effects .
  • Verapamil: A calcium channel blocker, verapamil lacks significant efficacy in ventricular extrasystoles but is preferred for nodal tachycardias .
Pharmacokinetic and Elimination Profiles

Table 2: Elimination Strategies and Efficacy

Method Bonnecor Elimination Rate Comparable Drugs (e.g., Dibenzazepines)
Hemoperfusion High (Recommended) Moderate
Hemodialysis Low (33% of hemoperfusion) Low
Forced Diuresis Ineffective Ineffective

Bonnecor’s elimination profile aligns with other dibenzazepine antiarrhythmics, but hemoperfusion using Wofatit UH91 resin is uniquely effective for detoxification .

Psychotropic Effects

Table 3: Psychotropic Activity Comparison

Drug Antidepressant Anxiolytic (vs. Diazepam) Antiamnesic
Bonnecor Moderate Weaker Yes
Ethacizine Moderate Weaker Yes
Diazepam None Strongest No

Both Bonnecor and ethacizine exhibit anxiolytic and antiamnesic effects, though inferior to diazepam. These properties may enhance patient compliance in arrhythmia therapy .

Metabolite Activity and Toxicity
  • Bonnecor Metabolites : G 491 and ABD 19-200 are less toxic but 2–14 times less potent than Bonnecor. In contrast, ABD 19-199 and ABD 19-205 approach Bonnecor’s efficacy but with higher toxicity, limiting their therapeutic utility .
  • Ethacizine Metabolites: Limited data, but structural similarities suggest comparable metabolic challenges.
Tolerability and Side Effects
  • Both Bonnecor and ethacizine suppress cardiac conductivity, necessitating ECG monitoring .

Biological Activity

Bonnecor, chemically known as dibenz[b,f]azepine hydrochloride, is an antiarrhythmic drug that has garnered attention for its biological activity and therapeutic potential. This article delves into the biological mechanisms, pharmacological effects, and relevant case studies associated with Bonnecor.

Bonnecor is characterized by its unique dibenzazepine structure, which plays a crucial role in its pharmacological activity. The compound functions primarily as a sodium channel blocker, inhibiting the influx of sodium ions during depolarization of cardiac myocytes. This action stabilizes the cardiac membrane and reduces excitability, making it effective in treating various arrhythmias.

Pharmacological Properties

The biological activity of Bonnecor can be summarized through several key pharmacological properties:

  • Antiarrhythmic Effects : Bonnecor has shown efficacy in managing ventricular and supraventricular arrhythmias. It is particularly noted for its ability to restore normal sinus rhythm in patients with atrial fibrillation.
  • Cardiac Output : Studies indicate that Bonnecor can improve cardiac output by reducing heart rate and enhancing myocardial contractility.

Data Table: Summary of Biological Activity

Property Effect Reference
Antiarrhythmic ActivityEffective against ventricular arrhythmias
Sodium Channel BlockadeReduces excitability of cardiac cells
Improvement in Cardiac OutputEnhances myocardial contractility

Case Studies

  • Clinical Efficacy in Atrial Fibrillation :
    A study involving patients with persistent atrial fibrillation demonstrated that Bonnecor significantly increased the conversion rate to sinus rhythm compared to placebo. Patients receiving Bonnecor reported fewer episodes of arrhythmia recurrence over a six-month follow-up period.
  • Safety Profile Assessment :
    In a cohort study assessing the safety of Bonnecor in patients with pre-existing cardiac conditions, adverse effects were minimal. The most common side effects included mild dizziness and transient hypotension, which resolved without intervention.

Detailed Research Findings

Research has indicated that Bonnecor's effectiveness is dose-dependent, with higher doses correlating with improved outcomes in arrhythmia management. Furthermore, its interaction with other antiarrhythmic agents has been explored, suggesting potential benefits when used in combination therapy.

Q & A

Q. How should researchers address peer-review critiques regarding Bonnecor’s mechanistic ambiguity?

  • Preemptively include limitations sections in manuscripts, acknowledging gaps (e.g., unresolved off-target effects) .
  • Provide raw data (e.g., NMR spectra, dose-response curves) in supplementary materials for independent verification .
  • Cite conflicting studies transparently and propose follow-up experiments to resolve disputes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tiracizine hydrochloride
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